molecular formula C21H41O7P B10771536 2-Oleoyl-LPA

2-Oleoyl-LPA

Cat. No.: B10771536
M. Wt: 436.5 g/mol
InChI Key: ZOOLJLSXNRZLDH-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oleoyl-LPA, also known as 2-oleoyl-lysophosphatidic acid, is a bioactive lipid molecule that plays a significant role in various biological processes. It is a type of lysophosphatidic acid, which is a class of phospholipids involved in cell signaling. The molecular formula of this compound is C21H41O7P, and it is characterized by a glycerol backbone with a phosphate group and an oleoyl chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-oleoyl-LPA can be synthesized enzymatically from pure L-alpha-phosphatidic acid, dioleoyl. This process involves the use of phospholipase A2 or phospholipase D to convert phosphatidic acid or lysophosphatidylcholine into this compound . The reaction conditions typically include maintaining a neutral pH and using buffers such as HEPES or phosphate-buffered saline (PBS) to ensure stability.

Industrial Production Methods

In industrial settings, this compound is often produced by enzymatic methods due to their specificity and efficiency. The sodium salt form of this compound is preferred for its stability and solubility in aqueous solutions .

Chemical Reactions Analysis

Types of Reactions

2-oleoyl-LPA undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Enzymes: Phospholipase A2 for hydrolysis reactions.

Major Products

Scientific Research Applications

2-oleoyl-LPA has a wide range of applications in scientific research, including:

Mechanism of Action

2-oleoyl-LPA exerts its effects by binding to specific G protein-coupled receptors (GPCRs) known as LPA receptors (LPA1 to LPA6). Upon binding, it activates various intracellular signaling pathways, including those involving Gi/o, G12/13, Gq, and Gs proteins. These pathways lead to diverse cellular responses such as proliferation, migration, and cytoskeletal reorganization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oleoyl-LPA is unique due to its specific binding affinity to certain LPA receptors and its distinct biological activities. It has been shown to have potent effects on cell signaling pathways that are not as pronounced with other LPA isomers .

Properties

Molecular Formula

C21H41O7P

Molecular Weight

436.5 g/mol

IUPAC Name

(1-hydroxy-3-phosphonooxypropan-2-yl) (Z)-octadec-9-enoate

InChI

InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)28-20(18-22)19-27-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26)/b10-9-

InChI Key

ZOOLJLSXNRZLDH-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO)COP(=O)(O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CO)COP(=O)(O)O

physical_description

Solid

Origin of Product

United States

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